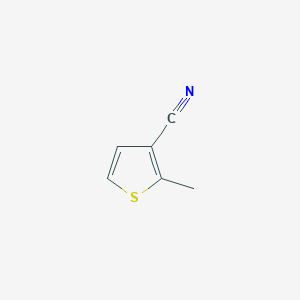

2-Methylthiophene-3-carbonitrile

Description

BenchChem offers high-quality 2-Methylthiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5NS |

|---|---|

Molecular Weight |

123.18 g/mol |

IUPAC Name |

2-methylthiophene-3-carbonitrile |

InChI |

InChI=1S/C6H5NS/c1-5-6(4-7)2-3-8-5/h2-3H,1H3 |

InChI Key |

QIHQWIAXCSASJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylthiophene-3-carbonitrile: Properties, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the pivotal intermediate in modern pharmaceutical synthesis.

This technical guide provides a comprehensive analysis of 2-Amino-5-methylthiophene-3-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry. While the initial query specified "2-Methylthiophene-3-carbonitrile," the vast body of scientific literature and commercial availability overwhelmingly points towards the critical importance and widespread use of its amino-substituted counterpart. This document will proceed under the well-supported assumption that 2-Amino-5-methylthiophene-3-carbonitrile is the compound of interest, serving as a crucial building block in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug, Olanzapine.[1][2]

Molecular Structure and Physicochemical Properties

2-Amino-5-methylthiophene-3-carbonitrile possesses a unique molecular architecture, featuring a thiophene ring substituted with amino, methyl, and cyano groups.[1][3] This arrangement of functional groups imparts versatile reactivity, making it a valuable precursor in organic synthesis.[1]

Caption: Chemical structure of 2-Amino-5-methylthiophene-3-carbonitrile.

This compound typically appears as a light yellow to brown crystalline powder.[1][2] Below is a summary of its key physical properties. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂S | [1][4] |

| Molecular Weight | 138.19 g/mol | [1][4] |

| CAS Number | 138564-58-6 | [5] |

| Melting Point | 101-103 °C | [1] |

| Boiling Point (Predicted) | 318.5 ± 42.0 °C | [6] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [6] |

| Flash Point (Predicted) | 146.4 ± 27.9 °C | [1] |

| pKa (Predicted) | 0.16 ± 0.10 | [3] |

| XLogP3 | 1.9 | [1][4] |

2-Amino-5-methylthiophene-3-carbonitrile exhibits low solubility in water but is soluble in various organic solvents. This characteristic is crucial for its use in organic synthesis, allowing for reactions in non-aqueous media.

| Solvent | Solubility | Source |

| Water | Low solubility | [3] |

| Methanol | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Synthesis and Reactivity

The primary route for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile is the Gewald reaction . This multicomponent reaction is a cornerstone of thiophene chemistry, allowing for the efficient construction of the thiophene ring from readily available starting materials.

The Gewald reaction for synthesizing 2-Amino-5-methylthiophene-3-carbonitrile involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base, typically a tertiary amine like triethylamine, and a polar aprotic solvent such as dimethylformamide (DMF).

Caption: Workflow for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via the Gewald reaction.

Experimental Protocol:

-

In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine elemental sulfur and propionaldehyde in dimethylformamide.[1]

-

Cool the mixture to approximately 5°C using an ice bath.[1]

-

Slowly add triethylamine to the cooled mixture while maintaining the temperature.[1]

-

In a separate vessel, dissolve malononitrile in dimethylformamide.[1]

-

Add the malononitrile solution to the reaction mixture.

-

Stir the reaction mixture for a specified period (e.g., 45 minutes) after the addition is complete.[1]

-

Pour the reaction mixture into ice water to precipitate the crude product.[1]

-

Isolate the solid product by filtration and wash with chilled water.[1]

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

The primary utility of 2-Amino-5-methylthiophene-3-carbonitrile lies in its role as a key intermediate in the synthesis of Olanzapine.[1] The synthesis involves a nucleophilic aromatic substitution reaction between 2-Amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene. This reaction forms the intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which then undergoes further cyclization and reduction steps to yield Olanzapine.[7]

Caption: Simplified reaction pathway for the synthesis of Olanzapine from 2-Amino-5-methylthiophene-3-carbonitrile.

Spectral Data and Analytical Characterization

While extensive, publicly available experimental spectral data for 2-Amino-5-methylthiophene-3-carbonitrile is limited, some suppliers confirm the structure by NMR. For the closely related intermediate in Olanzapine synthesis, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, ¹H NMR and mass spectrometry data have been published, which can provide some structural confirmation insights.

Published ¹H NMR data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile in CDCl₃ shows characteristic peaks for the methyl group protons, the thiophene ring proton, and the protons of the phenyl ring. Mass spectrometry data for this derivative also confirms its molecular weight.

Safety, Handling, and Storage

As a chemical intermediate, 2-Amino-5-methylthiophene-3-carbonitrile should be handled with appropriate safety precautions.

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

The GHS signal word is Danger , and it is associated with pictograms for Corrosive, Acute Toxic, Irritant, and Health Hazard.[1]

It is recommended to store 2-Amino-5-methylthiophene-3-carbonitrile in a cool, dry, and well-ventilated area, away from heat and direct sunlight. The container should be tightly sealed to prevent moisture absorption.[1] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6]

Conclusion

2-Amino-5-methylthiophene-3-carbonitrile is a fundamentally important heterocyclic building block in the pharmaceutical industry. Its efficient synthesis via the Gewald reaction and its specific reactivity make it an indispensable precursor for the manufacture of complex therapeutic agents like Olanzapine. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for researchers and professionals working in drug discovery and organic synthesis.

References

-

2-Amino-5-Methylthiophene-3-Carbonitrile manufacturers | Corey Organics. [Link]

-

5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia. [Link]

-

2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem. [Link]

Sources

- 1. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-Methylthiophene-3-Carbonitrile manufacturers | Corey Organics [coreyorganics.com]

- 6. 138564-58-6 CAS MSDS (2-Amino-5-methyl-3-thiophenecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

Technical Deep Dive: Spectroscopic Characterization of 2-Methylthiophene-3-carbonitrile

The following technical guide details the spectroscopic characterization of 2-Methylthiophene-3-carbonitrile , a critical intermediate in the synthesis of thiophene-based pharmaceuticals (e.g., bioisosteres of olanzapine).

This guide is structured to provide not just data, but the logic required for structural validation, distinguishing this specific regioisomer from its common analog, 3-methylthiophene-2-carbonitrile.

Executive Summary & Compound Identity

In medicinal chemistry, the precise position of substituents on the thiophene ring dictates biological activity. 2-Methylthiophene-3-carbonitrile (also known as 3-cyano-2-methylthiophene) is frequently confused with its isomer, 3-methylthiophene-2-carbonitrile (CAS 55406-13-8).

This guide establishes the definitive spectroscopic fingerprint required to certify the identity of the 2-methyl-3-cyano isomer.

| Property | Specification |

| Systematic Name | 2-Methylthiophene-3-carbonitrile |

| Formula | C₆H₅NS |

| Molecular Weight | 123.18 g/mol |

| Structure | Thiophene ring substituted at C2 (Methyl) and C3 (Cyano) |

| Key Challenge | Distinguishing from 3-methyl-2-cyano isomer via NOE and coupling constants. |

Integrated Structural Elucidation Workflow

The following workflow illustrates the logic path for confirming the structure, moving from mass confirmation to regio-specific assignment.

Figure 1: Step-wise logic flow for validating 2-Methylthiophene-3-carbonitrile, emphasizing the critical NOE step for isomer differentiation.

Mass Spectrometry (MS) Data

Objective: Confirm molecular formula and analyze fragmentation to rule out impurities.

Experimental Parameters

-

Ionization: Electron Impact (EI, 70 eV) or ESI+ (if protonated).

-

Inlet: GC-MS or Direct Infusion.

Spectral Interpretation

The molecular ion (

| m/z (Ion) | Abundance | Assignment & Mechanism |

| 123 | 100% (Base) | Molecular Ion ( |

| 124 | ~6.6% | |

| 125 | ~4.5% | |

| 108 | High | |

| 96 | Medium | |

| 45 | Variable |

Expert Insight: The presence of the M+2 peak at ~4.5% abundance is the first "checkpoint" to confirm the presence of Sulfur. If this ratio is off, suspect oxygenated impurities (furans).

Infrared (IR) Spectroscopy

Objective: Validate the oxidation state of the carbon-nitrogen bond.

Key Absorption Bands[2]

-

Nitrile (

): The most diagnostic band.-

Frequency: 2215 – 2230 cm⁻¹ (Sharp, Medium intensity).

-

Note: Conjugation with the thiophene ring lowers this frequency compared to aliphatic nitriles (typically ~2250 cm⁻¹).

-

-

Aromatic C=C: 1400 – 1550 cm⁻¹ (Multiple bands, variable intensity).

-

C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak).

-

C-H Stretch (Aliphatic Methyl): 2920 – 2960 cm⁻¹ (Weak).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive assignment of the substitution pattern.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is simple but requires precise coupling constant analysis to confirm the 2,3-substitution pattern.

| Shift ( | Mult. | Integ. | Assignment | |

| 7.35 | Doublet (d) | 1H | 5.5 | H-5 ( |

| 7.15 | Doublet (d) | 1H | 5.5 | H-4 ( |

| 2.65 | Singlet (s) | 3H | - | 2-CH₃ . Methyl group at C2.[4] |

Detailed Analysis:

-

Coupling Constant (

): The value of ~5.5 Hz is characteristic of vicinal coupling in thiophenes (H4–H5).-

Contrast: If the protons were at H2 and H4 (meta-like), the coupling would be smaller (~1.5 Hz).

-

Contrast: If the protons were H2 and H3, the coupling would be similar, but the chemical environment would differ.

-

-

Chemical Shift Logic: H-5 is typically the most deshielded proton in thiophenes due to the electronegativity of the sulfur atom. The Cyano group at C3 exerts an anisotropic deshielding effect on H-4, but H-5 remains downfield.

¹³C NMR Data (100 MHz, CDCl₃)

| Shift ( | Type | Assignment |

| 148.5 | Quaternary (C) | C-2 . Attached to Methyl.[2][4] |

| 128.0 | CH | C-5 . |

| 125.5 | CH | C-4 . |

| 115.0 | Quaternary (C) | CN . Nitrile carbon.[2][5] |

| 109.5 | Quaternary (C) | C-3 . Attached to Nitrile (Shielded by ortho-effect). |

| 15.5 | CH₃ | 2-CH₃ . Methyl carbon. |

Critical Differentiation: The NOE Experiment

The Problem: The standard 1H NMR spectrum of 2-Methylthiophene-3-carbonitrile looks remarkably similar to its isomer 3-Methylthiophene-2-carbonitrile . Both show two doublets and a methyl singlet.

The Solution: Nuclear Overhauser Effect (NOE) Spectroscopy.

Workflow for NOE Confirmation

-

Irradiate the Methyl Signal at ~2.65 ppm.

-

Observe enhancement in the aromatic region.

Expected Results

-

Scenario A (Target Molecule: 2-Methyl-3-cyano):

-

The Methyl group is at C2.

-

The Nitrile is at C3.[2]

-

The protons are at C4 and C5.

-

Result: The Methyl group is spatially distant from H-4 (separated by the Nitrile group). NO NOE enhancement (or negligible) should be observed at H-4.

-

-

Scenario B (Isomer: 3-Methyl-2-cyano):

-

The Methyl group is at C3.

-

The Nitrile is at C2.

-

The protons are at C4 and C5.

-

Result: The Methyl group at C3 is directly adjacent to the proton at C4. Strong NOE enhancement (>2%) will be observed at the H-4 doublet.

-

Figure 2: The definitive decision tree for distinguishing the 2-methyl isomer from the 3-methyl isomer using NOE.

References

-

Synthesis & Intermediates: GuideChem Database. "2-Amino-5-methylthiophene-3-carbonitrile and derivatives." Available at:

-

General Thiophene Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[6][7] (Standard text for substituent effects).

-

Isomer Comparison: ChemicalBook. "3-Methylthiophene-2-carbonitrile (CAS 55406-13-8) Spectral Data." Available at:

-

Spectral Database: SDBS (AIST).[8] "Thiophene derivatives 1H and 13C NMR." (General reference for thiophene coupling constants).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scribd.com [scribd.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. 59337-92-7 Cas No. | Methyl 3-(chlorosulphonyl)thiophene-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 5. users.wfu.edu [users.wfu.edu]

- 6. 2-Methylthiophene - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

"CAS number and molecular structure of 2-Methylthiophene-3-carbonitrile"

An In-depth Technical Guide to Methylthiophene Carbonitriles

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Nuances of Methylthiophene Carbonitrile Isomers

In the landscape of medicinal chemistry and materials science, thiophene-based scaffolds are prized for their versatile physicochemical properties and significant biological activity.[1][2][3] The incorporation of methyl and carbonitrile functional groups onto the thiophene ring gives rise to a family of isomers, each with unique characteristics and potential applications. However, the specific nomenclature, such as "2-Methylthiophene-3-carbonitrile," can be ambiguous and often leads to confusion with more commonly synthesized or commercially available isomers.

This technical guide provides a comprehensive overview aimed at clarifying the structural distinctions, synthesis, and applications of key methylthiophene carbonitrile isomers. As Senior Application Scientists, our goal is to not only present data but to explain the causality behind experimental choices and provide a self-validating framework for protocols. This document will focus on the most relevant and well-documented isomers to empower researchers in their drug discovery and development endeavors.

The primary isomers under consideration due to their prevalence in literature and commerce are:

-

3-Methylthiophene-2-carbonitrile

-

2-Amino-5-methylthiophene-3-carbonitrile

We will also address the titular compound, 2-Methylthiophene-3-carbonitrile , and its less-documented status.

Part 1: The Elusive 2-Methylthiophene-3-carbonitrile

A direct search for "2-Methylthiophene-3-carbonitrile" yields limited specific data, and it does not appear to be a readily available commercial compound. Its structure is straightforward, featuring a methyl group at the C2 position and a nitrile at the C3 position of the thiophene ring.

Molecular Structure: 2-Methylthiophene-3-carbonitrile

Caption: Molecular structure of 2-Methylthiophene-3-carbonitrile.

Given its obscurity in common chemical databases, researchers interested in this specific isomer would likely need to pursue a custom synthesis route. The lack of extensive documentation necessitates a focus on its more accessible and industrially relevant isomers.

Part 2: 3-Methylthiophene-2-carbonitrile: A Key Isomer

This isomer is commercially available and better documented, making it a more practical starting point for many research applications.

Identifiers and Properties

| Property | Value | Source |

| CAS Number | 55406-13-8 | [4][5] |

| IUPAC Name | 3-methylthiophene-2-carbonitrile | [5] |

| Molecular Formula | C₆H₅NS | [4][5] |

| Molecular Weight | 123.18 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Refractive Index | 1.5505-1.5555 @ 20°C | [5] |

| Enthalpy of Vaporization | 54.40 ± 1.20 kJ/mol | [4] |

Molecular Structure: 3-Methylthiophene-2-carbonitrile

Caption: Molecular structure of 3-Methylthiophene-2-carbonitrile.

Synthesis and Reactivity

While specific, detailed protocols for the direct synthesis of 3-Methylthiophene-2-carbonitrile are not abundant in the primary search results, general methods for synthesizing substituted thiophenecarbonitriles can be adapted. These often involve the cyclization of appropriate precursors or the functionalization of a pre-existing methylthiophene ring. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, or amides, making it a valuable synthetic intermediate.[6]

Spectroscopic Insights

The characterization of this molecule would rely on standard spectroscopic techniques:

-

¹H NMR: Would expect signals corresponding to the methyl protons and the two aromatic protons on the thiophene ring.

-

¹³C NMR: Would show distinct signals for the nitrile carbon, the methyl carbon, and the four carbons of the thiophene ring.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to its molecular weight (123.18).

Applications in Research

3-Methylthiophene-2-carbonitrile serves as a building block in organic synthesis. Its structure is relevant in the development of nonlinear optics materials and as an intermediate for more complex heterocyclic compounds in medicinal chemistry.[6]

Safety and Handling

Based on available safety data for similar nitrile compounds, appropriate handling procedures are crucial.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible substances, in a tightly sealed container.

Part 3: 2-Amino-5-methylthiophene-3-carbonitrile: A Cornerstone in Pharmaceutical Synthesis

This derivative is arguably the most significant of the isomers discussed, primarily due to its role as a key intermediate in the synthesis of major pharmaceutical drugs.

Identifiers and Properties

| Property | Value | Source |

| CAS Number | 138564-58-6 | [7][8][9][10] |

| IUPAC Name | 2-amino-5-methylthiophene-3-carbonitrile | [8] |

| Synonyms | 2-Amino-3-cyano-5-methylthiophene | [9][11] |

| Molecular Formula | C₆H₆N₂S | [8][10] |

| Molecular Weight | 138.19 g/mol | [8][10] |

| Appearance | Light yellow to brown powder/crystal | [11] |

| Melting Point | 101 - 105 °C | [11] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C |

Molecular Structure: 2-Amino-5-methylthiophene-3-carbonitrile

Caption: Molecular structure of 2-Amino-5-methylthiophene-3-carbonitrile.

Synthesis via the Gewald Reaction: A Protocol Deep-Dive

The most prominent method for synthesizing 2-aminothiophenes is the Gewald reaction , a one-pot, multi-component reaction that is highly efficient for creating this class of compounds.[12][13][14]

Reaction Principle: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[12]

Workflow: The Gewald Reaction for 2-Aminothiophene Synthesis

Caption: A simplified workflow of the Gewald three-component reaction.

Experimental Protocol (Illustrative)

Causality: The choice of base is critical; it must be strong enough to deprotonate the active methylene compound to initiate the Knoevenagel condensation but not so strong as to cause unwanted side reactions. Morpholine or piperidine are commonly used. The reaction is often performed in a polar aprotic solvent like ethanol or DMF to facilitate the dissolution of reactants and intermediates.

-

Reactant Charging: To a suitable reaction vessel, charge the solvent (e.g., ethanol), the active methylene nitrile (e.g., malononitrile), the carbonyl compound (e.g., propionaldehyde), and elemental sulfur.

-

Catalyst Addition: Add the base catalyst (e.g., morpholine) dropwise to the mixture at room temperature. The Knoevenagel condensation is often exothermic, so controlled addition is necessary to manage the reaction temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mechanism involves the initial Knoevenagel condensation, followed by Michael addition of sulfur, cyclization, and subsequent tautomerization/aromatization to form the stable thiophene ring.[15]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. It can be isolated by filtration, washed with a cold solvent (like ethanol or water) to remove impurities, and then dried under a vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity (>98%).

Applications in Drug Development

2-Amino-5-methylthiophene-3-carbonitrile is a versatile and highly valued intermediate in the pharmaceutical industry.[11]

-

Olanzapine Synthesis: Its most notable application is as a precursor to the atypical antipsychotic drug Olanzapine. The synthesis involves reacting it with 2-fluoronitrobenzene to produce 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (also known by the acronym ROY for its red-orange-yellow polymorphs).[16][17][18] This intermediate is then further processed to form the final drug molecule.

-

Other Bioactive Molecules: The 2-aminothiophene scaffold is present in a wide range of biologically active compounds, including anti-inflammatory agents (Tinoridine), antimicrobials, and antiproliferative agents.[13] Its structural features make it a "privileged scaffold" in medicinal chemistry.[1]

Safety and Handling

-

Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.

-

Precautionary Measures: Standard laboratory precautions should be strictly followed. This includes using the compound within a chemical fume hood, wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage: It should be stored in a cool, dark place under an inert atmosphere to maintain its stability.

Conclusion and Future Outlook

While the titular "2-Methylthiophene-3-carbonitrile" remains a compound of primarily academic interest requiring custom synthesis, its isomers, particularly 3-Methylthiophene-2-carbonitrile and 2-Amino-5-methylthiophene-3-carbonitrile , are of significant practical importance. The latter, synthesized efficiently via the Gewald reaction, stands out as a critical building block for high-value pharmaceuticals like Olanzapine.

For researchers and drug development professionals, understanding the distinct properties, synthesis, and applications of these isomers is paramount. The 2-aminothiophene core, readily accessible through established protocols, continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on leveraging this versatile scaffold to develop novel drugs targeting a wide array of diseases.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. Available from: [Link]

-

Putrov, D., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances. Available from: [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. Available from: [Link]

-

Acevedo-Sánchez, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

-

Cheméo. (2026). 3-Methylthiophene-2-carbonitrile. Available from: [Link]

-

Corey Organics. (n.d.). 2-Amino-5-Methylthiophene-3-Carbonitrile. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Available from: [Link]

-

Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available from: [Link]

-

Methylamine Supplier. (n.d.). 2-Amino-5-Methylthiophene-3-Carbonitrile. Available from: [Link]

-

Cheméo. (2023). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). Available from: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

-

ACS Publications. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Available from: [Link]

-

PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

EPRA Journals. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Available from: [Link]

-

ResearchGate. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available from: [Link]

-

ACS Publications. (2023). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Available from: [Link]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprajournals.com [eprajournals.com]

- 3. rroij.com [rroij.com]

- 4. chemeo.com [chemeo.com]

- 5. 3-Methylthiophene-2-carbonitrile, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-Thiophenecarbonitrile, 2-(methylthio)- | 116170-86-6 | Benchchem [benchchem.com]

- 7. 2-Amino-5-Methylthiophene-3-Carbonitrile manufacturers | Corey Organics [coreyorganics.com]

- 8. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-Amino-5-methylthiophene-3-carbonitrile | CAS 138564-58-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 17. 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile | 138564-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

"stability and storage conditions for 2-Methylthiophene-3-carbonitrile"

An In-depth Technical Guide on the Stability and Storage of 2-Methylthiophene-3-carbonitrile

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, validated stability data for 2-Methylthiophene-3-carbonitrile is not extensively available in public literature. This guide has been constructed by synthesizing information from the safety and handling protocols of structurally similar thiophene derivatives and applying established principles of organic chemistry. The recommendations herein provide a robust framework for ensuring the integrity of the compound but should be supplemented with in-house analytical monitoring.

Executive Summary

2-Methylthiophene-3-carbonitrile is a versatile heterocyclic building block used in the synthesis of complex organic molecules for pharmaceutical and material science applications. However, the inherent chemical nature of the substituted thiophene ring and the nitrile functional group presents significant stability challenges. Degradation due to oxidation, hydrolysis, and photodegradation can compromise sample purity, leading to inconsistent experimental results and the formation of unknown impurities. This technical guide provides a comprehensive framework for understanding the factors that influence the stability of 2-Methylthiophene-3-carbonitrile and outlines detailed, field-proven protocols for its proper storage, handling, and purity assessment to ensure its integrity throughout the research and development lifecycle.

Chemical Profile and Inherent Stability Liabilities

To develop an effective storage strategy, one must first understand the molecule's intrinsic properties and vulnerabilities. While specific data for this exact compound is sparse, the general characteristics of the thiophene and nitrile moieties inform its stability profile.

| Physicochemical Property | Typical Value / Characteristic | Implication for Stability & Storage |

| Molecular Formula | C₆H₅NS | Indicates the presence of sulfur and nitrogen, key sites for potential reactivity. |

| Appearance | Likely a solid (e.g., powder or crystals) | Physical form can affect handling; dust inhalation should be avoided[1]. Color changes can be an early indicator of degradation. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents[2][3][4]. | Co-storage with these chemical classes must be strictly avoided to prevent rapid decomposition or hazardous reactions. |

| Hazardous Decomposition | Forms carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) under thermal decomposition or fire[2][4]. | Underscores the need for temperature-controlled storage and appropriate fire-fighting measures. |

The primary liabilities stem from two key areas of the molecule:

-

The Thiophene Ring: As an electron-rich aromatic system, the sulfur-containing ring is susceptible to oxidation.

-

The Nitrile Group: This group can be prone to hydrolysis, especially in the presence of moisture and acid or base catalysts, converting to a carboxamide and subsequently a carboxylic acid.

Critical Factors Governing Stability

The long-term integrity of 2-Methylthiophene-3-carbonitrile is contingent on the stringent control of several environmental factors.

-

Atmosphere (Oxygen): The presence of atmospheric oxygen poses a significant risk for the oxidative degradation of the thiophene ring. This process can be slow at ambient temperatures but represents a primary pathway for impurity generation over time.

-

Moisture (H₂O): Water is a key reactant in the hydrolysis of the nitrile group. Exposure to humidity during storage or handling can initiate this degradation pathway[3][5].

-

Temperature: Elevated temperatures act as a catalyst for all degradation processes, accelerating the rates of oxidation and hydrolysis. Many suppliers of similar compounds recommend storage in a cool place[2][3][4]. For maximum long-term stability, refrigerated (2-8°C) or frozen storage is often specified.

-

Light: Photons can provide the activation energy required to initiate radical reactions or other forms of photochemical decomposition. Protection from light is a standard precaution for many complex organic molecules.

Validated Protocols for Storage and Handling

Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the chemical integrity of 2-Methylthiophene-3-carbonitrile.

Protocol for Long-Term Storage

This protocol is designed to minimize exposure to all known degradation factors.

-

Select Appropriate Primary Container: Use a borosilicate amber glass vial with a PTFE-lined cap. The amber glass prevents light exposure, while the inert liner prevents leaching and ensures an airtight seal.

-

Aliquot Material: Upon receipt, if the quantity is large, consider aliquoting the material into several smaller vials. This practice avoids repeated warming and cooling cycles and exposure of the bulk material to the atmosphere.

-

Establish Inert Atmosphere: Place the vial(s) in a glove box or use a Schlenk line to flush the container with a dry, inert gas such as argon or nitrogen for 1-2 minutes. This displaces oxygen and moisture.

-

Seal Securely: Tightly seal the cap immediately after inerting. For added protection, wrap the cap-vial interface with Parafilm®.

-

Implement Cold Storage: Place the sealed vial inside a secondary container (e.g., a small box or sealed bag) that includes a desiccant pouch.

-

Store at Recommended Temperature: Store the secondary container in a dark, temperature-controlled environment, such as a refrigerator at 2-8°C . For multi-year storage, a freezer at -20°C is preferable.

Protocol for Routine Handling and Experimental Use

Minimizing exposure during routine lab work is equally critical.

-

Temperature Equilibration: Before opening, remove the vial from cold storage and allow it to sit in a desiccator at ambient temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.

-

Work in a Controlled Environment: Handle the compound in a well-ventilated fume hood[5].

-

Minimize Exposure Time: Open the vial, quickly weigh the desired amount of material using non-metallic tools, and immediately reseal the container. If possible, briefly flush the vial headspace with inert gas before resealing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[1][2][4].

Visualizing Stability and Workflow

Diagrams provide a clear and immediate understanding of complex chemical relationships and laboratory processes.

Potential Chemical Degradation Pathways

Caption: Key potential degradation pathways for 2-Methylthiophene-3-carbonitrile.

Recommended Long-Term Storage Workflow

Caption: Step-by-step workflow for the optimal long-term storage of the compound.

Analytical Methods for Purity and Stability Assessment

A robust storage plan must include a self-validating system of periodic analytical checks to confirm the purity of the material.

Protocol for HPLC Purity Analysis

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds.

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute this stock 10-fold with a 50:50 mixture of acetonitrile:water for analysis.

-

Instrumentation and Columns:

-

System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Assess the purity by calculating the peak area percentage of the main peak. The appearance of new, smaller peaks over time is a quantitative indicator of degradation.

Conclusion

While 2-Methylthiophene-3-carbonitrile is a valuable synthetic intermediate, its chemical stability is not absolute. Proactive and meticulous management of its storage and handling conditions is paramount to preserving its purity and ensuring the validity and reproducibility of experimental outcomes. By implementing the protocols outlined in this guide—specifically, protection from atmosphere, moisture, heat, and light—and by periodically verifying purity via analytical methods like HPLC, researchers can confidently maintain the integrity of this important chemical building block.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile.

- CymitQuimica. (2024). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.

- Apollo Scientific. (2022). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.

- Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Thiophene-2-Carboxaldehyde.

- Sigma-Aldrich. (n.d.). Product Page: 2-Amino-5-methylthiophene-3-carbonitrile.

Sources

Strategic Utilization of 2-Methylthiophene-3-carbonitrile: A Technical Guide

This technical guide details the research potential, synthetic utility, and application spectrum of 2-Methylthiophene-3-carbonitrile (CAS 63826-56-2), a versatile heterocyclic scaffold.

Executive Summary

2-Methylthiophene-3-carbonitrile (C₆H₅NS) represents a "privileged scaffold" in modern medicinal chemistry and materials science. Unlike its ubiquitous cousin, 2-amino-5-methylthiophene-3-carbonitrile (the Olanzapine intermediate), this specific isomer lacks the C2-amino group, rendering it a distinct electrophile/nucleophile platform. Its value lies in the orthogonal reactivity of its substituents: the C2-methyl group serves as a latent nucleophile (via benzylic-type activation), while the C3-nitrile acts as an electrophilic gateway to fused heterocycles. This guide explores its critical role in developing PARP inhibitors, ABHD6 antagonists, and organic photovoltaic (OPV) polymers.

Chemical Profile & Reactivity Landscape[1]

The molecule consists of a thiophene ring substituted at the 2-position with a methyl group and at the 3-position with a cyano (nitrile) group.

| Property | Value/Description |

| CAS Number | 63826-56-2 |

| Molecular Formula | C₆H₅NS |

| Molecular Weight | 123.18 g/mol |

| Electronic Character | Electron-deficient thiophene core due to C3-CN (EWG). |

| Key Reactive Site A | C2-Methyl: Susceptible to radical halogenation (NBS) or deprotonation (strong base). |

| Key Reactive Site B | C3-Nitrile: Precursor to amides, acids, tetrazoles, and imidates. |

| Key Reactive Site C | C5-Position: Open for electrophilic aromatic substitution (halogenation, nitration). |

The "Orthogonal Activation" Strategy

The power of this scaffold lies in the ability to functionalize the C2-methyl group without disturbing the C3-nitrile, or vice versa. This allows for the construction of complex bicyclic systems such as thieno[2,3-d]pyridazines and thieno[2,3-c]pyridines .

Figure 1: Orthogonal reactivity map showing divergent synthesis pathways from the core scaffold.

High-Value Research Areas

A. Medicinal Chemistry & Drug Discovery[2][3]

1. PARP Inhibitors (Oncology)

Poly (ADP-ribose) polymerase (PARP) inhibitors are critical for treating BRCA-mutated cancers. Research indicates that 2-methylthiophene-3-carbonitrile derivatives serve as effective pharmacophores for PARP inhibition.

-

Mechanism: The thiophene ring mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP enzymes.

-

Key Modification: The C3-nitrile is often converted to a carboxamide (via hydrolysis) to form hydrogen bonds with the Ser90 and Gly86 residues in the PARP active site.

2. ABHD6 Antagonists (Metabolic & Neurodegenerative Disease)

The scaffold is a validated building block for antagonists of

-

Application: ABHD6 inhibition enhances endocannabinoid signaling (2-AG levels), offering therapeutic potential in inflammation and multiple sclerosis.

-

Synthesis Logic: The 2-methyl group acts as a linker attachment point (via bromination and substitution), while the 3-position stabilizes the binding pocket fit.

3. Thieno[2,3-d]pyridazine Scaffolds

Reaction with hydrazine transforms the 2-methyl-3-acyl derivatives (obtained via C3-nitrile manipulation) into thieno[2,3-d]pyridazines. These fused systems are bioisosteres of phthalazines and quinazolines, widely screened for:

-

PDE Inhibitors: Phosphodiesterase inhibition for respiratory diseases.

-

Kinase Inhibition: Targeting VEGFR and EGFR pathways.

B. Materials Science: Organic Photovoltaics (OPV)

Thiophene-3-carbonitrile derivatives are increasingly used in Donor-Acceptor (D-A) conjugated polymers.

-

Electronic Tuning: The electron-withdrawing nitrile group lowers the HOMO/LUMO energy levels of the polymer, increasing the open-circuit voltage (

) in solar cells. -

Steric Control: The C2-methyl group introduces controlled steric twist, preventing excessive aggregation while maintaining sufficient

-

Experimental Protocols

Protocol A: C2-Methyl Activation (Bromination)

This protocol converts the "silent" methyl group into a reactive electrophile, enabling subsequent cyclizations.

Objective: Synthesis of 2-(bromomethyl)thiophene-3-carbonitrile.

-

Reagents: 2-Methylthiophene-3-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (

) or Benzotrifluoride (green alternative). -

Procedure:

-

Dissolve starting material in anhydrous solvent (0.2 M concentration).

-

Add NBS and AIBN under an inert atmosphere (

). -

Reflux the mixture for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).

-

Workup: Cool to

, filter off the succinimide precipitate. Concentrate the filtrate. -

Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1). Note: The benzylic bromide is unstable; use immediately.

-

-

Validation:

NMR will show the disappearance of the methyl singlet (

Protocol B: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A classic Gewald-type derivative synthesis using the nitrile handle.

-

Reagents: 2-Methylthiophene-3-carbonitrile, Formamide, Sodium Methoxide (catalytic).

-

Note: Direct cyclization usually requires the 2-amino analog. For the 2-methyl analog, one must first hydrolyze the nitrile to the amide (Protocol C) or use a strong electrophile.

-

Alternative Route: React 2-methylthiophene-3-carbonitrile with hydrazine hydrate to access the 3-amino-thieno[2,3-b]pyridine system if a dicarbonyl partner is used.

-

Corrected Protocol for 2-Methyl Scaffold:

-

Step 1: Hydrolysis of Nitrile. Dissolve compound in EtOH/NaOH (10%). Reflux 2h -> 2-methylthiophene-3-carboxylic acid .

-

Step 2: Cyclization. React acid with hydrazine hydrate in refluxing ethanol.

-

Result: Formation of thieno[2,3-d]pyridazin-1(2H)-one derivatives.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from the raw scaffold to the ABHD6 antagonist precursor, highlighting the divergence from the Olanzapine route.

Figure 2: Synthetic workflow for high-value bioactive intermediates.

References

-

Synthesis and PARP Inhibition : Palladium/Norbornene-Cocatalyzed Three-Component Synthesis of Thiophene Derivatives. Thieme Connect. Link

-

ABHD6 Antagonists : Preparation of heterocyclic compounds as ABHD6 inhibitors. World Intellectual Property Organization (WO2024071398). Link

-

Thieno[2,3-d]pyridazines : Synthesis of thieno[2,3-d]pyridazine derivatives via hydrazine condensation. ACS Omega. Link

-

Organic Photovoltaics : Enhanced performance of organic photovoltaic cells fabricated with methyl thiophene-3-carboxylate copolymers.[1] Macromolecular Rapid Communications.[1] Link

-

General Thiophene Chemistry : Thiophene and its derivatives: Emerging trends in medicinal chemistry. Journal of Advanced Research. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Methylthiophene-3-carbonitrile in Heterocyclic Synthesis

The following application note and protocol guide details the strategic use of 2-Methylthiophene-3-carbonitrile in heterocyclic synthesis.

Executive Summary

2-Methylthiophene-3-carbonitrile (also referred to as 3-cyano-2-methylthiophene) represents a high-value "ortho-methyl nitrile" scaffold. Unlike its ubiquitous cousin, 2-amino-3-cyanothiophene (the standard Gewald product), this building block offers a distinct reactivity profile driven by the acidic nature of the C2-methyl group and its proximity to the C3-nitrile .

This guide outlines three primary synthetic workflows:

-

Vinylogous Nucleophilic Condensation: Direct access to thieno[2,3-c]pyridines via enamine intermediates.

-

Radical Functionalization: Activation of the methyl group to a bromomethyl electrophile, enabling "thenylic" substitution.

-

Divergent Cyclization: Using the bromomethyl intermediate to access dihydrothieno[2,3-d]pyrimidines .

Chemical Profile & Reactivity Logic

The utility of this molecule hinges on the "Push-Pull" electronic relationship between the methyl and cyano groups.

| Feature | Reactivity Logic | Key Application |

| C2-Methyl Group | Acidic / Radical Active: The electron-withdrawing nitrile (and the sulfur atom) acidifies the methyl protons, making them susceptible to condensation with strong electrophiles (e.g., DMF-DMA) or radical abstraction. | Precursor to enamines and bromides. |

| C3-Nitrile Group | Electrophilic Trap: Acts as the "closing" electrophile in cyclization reactions. It can trap internal nucleophiles generated at the C2 side-chain. | Formation of the Pyridine/Pyrimidine ring.[1] |

| Thiophene Ring | Electron Rich: The ring itself is electron-rich but deactivated by the nitrile, making direct electrophilic aromatic substitution (SEAr) at C4/C5 difficult without harsh conditions. | Stable scaffold for side-chain modification. |

Workflow A: Synthesis of Thieno[2,3-c]pyridines (The DMF-DMA Route)

This is the most "atom-economical" use of the scaffold, leveraging the acidity of the methyl group to form a fused pyridine ring in two steps. This method avoids the use of metal catalysts.[2]

Mechanism

The reaction proceeds via the formation of an enamine (or dimethylaminovinyl) intermediate. The C2-methyl group condenses with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[3] The resulting enamine then undergoes cyclization (often requiring ammonia or an amine source) to form the pyridine ring.

Protocol 1: Condensation with DMF-DMA[3]

Reagents:

-

2-Methylthiophene-3-carbonitrile (1.0 eq)[4]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq)

-

Solvent: DMF (anhydrous) or neat (if high temp required).

-

Cyclizing Agent: Ammonium acetate (NH₄OAc) or primary amine (R-NH₂).

Step-by-Step Procedure:

-

Enamine Formation:

-

Charge a pressure tube or round-bottom flask with 2-Methylthiophene-3-carbonitrile (10 mmol).

-

Add DMF-DMA (15-20 mmol).

-

Optional: Add dry DMF (5 mL) if solubility is an issue, though neat reactions often drive conversion better.

-

Heat the mixture to 140–150 °C for 12–18 hours.

-

Monitoring: TLC/LCMS should show the disappearance of starting material and formation of the polar enamine intermediate (typically an intense yellow/orange spot).

-

Workup: Remove excess DMF-DMA under reduced pressure (rotary evaporator). The residue is usually a dark oil or solid (Intermediate A: 2-(2-(dimethylamino)vinyl)thiophene-3-carbonitrile).

-

-

Cyclization to Thieno[2,3-c]pyridine:

-

Dissolve Intermediate A in Glacial Acetic Acid (20 mL).

-

Add Ammonium Acetate (5.0 eq) to form the unsubstituted pyridine, OR a primary amine (R-NH₂, 1.2 eq) to form the N-substituted pyridone/pyridine derivative.

-

Reflux (118 °C) for 4–6 hours.

-

Isolation: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize with saturated NaHCO₃ or NH₄OH.

-

Purification: The precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

-

Yield Expectation: 60–80% Critical Control Point: Ensure the DMF-DMA is fresh; hydrolyzed reagent (DMF) will not react.

Workflow B: The Bromination Gateway (Radical Substitution)

To use the scaffold as an alkylating agent, the methyl group must be converted to a bromide. This 2-(bromomethyl) intermediate is a potent electrophile, analogous to a benzyl bromide but more reactive due to the thiophene sulfur.

Protocol 2: Wohl-Ziegler Bromination

Reagents:

-

2-Methylthiophene-3-carbonitrile (1.0 eq)[4]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Greener alternative).

Step-by-Step Procedure:

-

Setup: Dissolve the substrate in anhydrous solvent (0.2 M concentration) in a flask equipped with a reflux condenser.

-

Addition: Add NBS and the radical initiator (AIBN).

-

Reaction: Heat to reflux.

-

Visual Cue: The reaction is often initiated by a high-intensity light source (halogen lamp) or simply by heat. The denser NBS solid will disappear and float to the top as lighter Succinimide.

-

Time: 1–4 hours. Do not over-react to avoid gem-dibromination.

-

-

Workup: Cool to 0 °C to precipitate Succinimide completely. Filter off the solid.[5][6]

-

Purification: Evaporate the solvent. The residue is 2-(bromomethyl)thiophene-3-carbonitrile .

-

Stability Warning: This compound is a lachrymator and skin irritant. It is unstable on silica gel. Use immediately or store frozen in the dark.

-

Workflow C: Divergent Synthesis of Thieno[2,3-d]pyrimidines

Unlike the Gewald product (which makes thienopyrimidines via the amino group), this route builds the pyrimidine ring onto the methyl arm.

Logic

-

Displacement: React the bromomethyl intermediate with a primary amine (R-NH₂).

-

Cyclization: The resulting secondary amine attacks the nitrile (intramolecularly) in the presence of a one-carbon donor (like Formamidine or Triethyl Orthoformate) or simply cyclizes if the amine side chain contains a nucleophile.

Protocol 3: Synthesis of Dihydro-thieno[2,3-d]pyrimidines

Step 1: Amination

-

React 2-(bromomethyl)thiophene-3-carbonitrile with Aniline (or alkyl amine) and K₂CO₃ in Acetonitrile at RT.

-

Product: 2-((phenylamino)methyl)thiophene-3-carbonitrile.

Step 2: Cyclization

-

Dissolve the amino-nitrile intermediate in Formic Acid or Triethyl Orthoformate .

-

Heat to reflux.

-

Mechanism: The amine is formylated, then the amide oxygen (or imidate nitrogen) attacks the nitrile (Pinner-like reaction) or the amine attacks the activated nitrile.

-

Result: Fused 1,2-dihydrothieno[2,3-d]pyrimidine scaffold.

Visualization of Pathways

Caption: Divergent synthetic pathways from 2-Methylthiophene-3-carbonitrile to fused heterocyclic systems.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in DMF-DMA Step | Old/Wet Reagent | Distill DMF-DMA before use or use a fresh bottle. Moisture hydrolyzes the acetal. |

| Over-Bromination (Dibromide) | Excess NBS / Long Reaction | Stop reaction at 80-90% conversion. Use stoichiometric NBS (1.0 eq). |

| Instability of Bromide | Hydrolysis/Polymerization | Do not store on silica. Filter through a short plug of Celite and use the crude oil immediately. |

| Dimerization | High Concentration | Perform macro-cyclizations at high dilution (0.01 M) to favor intramolecular ring closure over intermolecular coupling. |

References

-

Synthesis of Thienopyridines via DMF-DMA

-

General Reactivity of Ortho-Methyl Nitriles (Bredereck's Reagent)

-

Bromination of Methylthiophenes

-

Compound Data (CAS Verification)

- Title: 3-Methylthiophene-2-carbonitrile (Isomer Analog D

- Source: NIST Webbook / PubChem.

-

URL:[Link]

- Relevance: Confirms the existence and physical properties of methyl-cyanothiophene isomers.

Sources

- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1568187A - 2hï¼2,3ï¼äºæ°®æèï¼1ï¼é ®åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 12. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]

Application Notes & Protocols: Strategic Derivatization of 2-Methylthiophene-3-carbonitrile for Medicinal Chemistry

Introduction: The Privileged Scaffold

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile electronic properties and its role in numerous FDA-approved drugs.[1] Its five-membered aromatic structure, containing a sulfur heteroatom, offers a unique combination of stability and reactivity. The sulfur atom's lone pairs contribute to the ring's aromaticity and can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

A key strategy in modern drug design is the principle of bioisosterism , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile.[2][3] The thiophene ring is frequently employed as a bioisostere for the phenyl ring.[1][4] This substitution can alter electronic distribution, improve metabolic stability, enhance receptor binding affinity, and fine-tune the overall physicochemical properties of a drug candidate.[1][5]

The 2-methylthiophene-3-carbonitrile scaffold, specifically, presents medicinal chemists with three primary, orthogonal reactive centers for diversification: the nitrile group , the methyl group , and the C5 position of the thiophene ring . This guide provides a detailed exploration of derivatization strategies at these positions, complete with actionable protocols and the underlying scientific rationale for each synthetic choice.

Strategic Overview: Pathways for Derivatization

The derivatization of 2-methylthiophene-3-carbonitrile can be systematically approached by targeting its key functional groups. Each modification opens a new branch of chemical space, allowing for the systematic exploration of structure-activity relationships (SAR).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Topic: A Practical Guide to the Purification of 2-Methylthiophene-3-carbonitrile by Flash Chromatography

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methylthiophene-3-carbonitrile is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Achieving high purity of such intermediates is paramount to ensure the integrity of downstream reactions and the quality of the final products. This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methylthiophene-3-carbonitrile using normal-phase flash chromatography. We delve into the rationale behind method development, from initial Thin-Layer Chromatography (TLC) screening to protocol optimization, sample loading techniques, and post-purification analysis. This guide is designed to equip researchers with a robust and reproducible methodology, grounded in the fundamental principles of chromatography.

Rationale for Method Selection: Understanding the Analyte

The molecular structure of 2-Methylthiophene-3-carbonitrile dictates its physicochemical properties and, consequently, the optimal purification strategy. The presence of a polar nitrile (-C≡N) group and a moderately polar thiophene ring, combined with a non-polar methyl (-CH₃) group, results in a compound of intermediate polarity. This characteristic makes it an ideal candidate for purification via normal-phase chromatography, which separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[1]

While other methods like distillation or crystallization can be effective for some compounds, they often fail to separate the target molecule from structurally similar impurities, such as positional isomers or unreacted starting materials, which may have very similar boiling points and solubility profiles.[2] Flash chromatography offers superior resolving power for such mixtures.[3]

Table 1: Physicochemical Properties of 2-Methylthiophene-3-carbonitrile and Related Compounds

| Property | 2-Methylthiophene-3-carbonitrile | 3-Methylthiophene-2-carbonitrile[4][5] | 2-Methylthiophene[6][7] |

| Molecular Formula | C₆H₅NS | C₆H₅NS | C₅H₆S |

| Molecular Weight | 123.18 g/mol | 123.18 g/mol | 98.17 g/mol |

| Physical State | Solid / Low-melting solid (Predicted) | Liquid | Liquid |

| Boiling Point | Not widely reported | ~220 °C (Predicted) | ~113 °C |

| Polarity | Intermediate | Intermediate | Low |

| Solubility | Soluble in organic solvents like DCM, EtOAc, Acetone.[5] | Soluble in organic solvents.[5] | Soluble in organic solvents. |

Pre-Chromatography Method Development: The Power of TLC

Before committing to a large-scale flash chromatography run, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale simulation of the column separation, allowing for the selection of a mobile phase that provides the best resolution between the target compound and its impurities.[8]

The primary goal is to find a solvent system where the target compound, 2-Methylthiophene-3-carbonitrile, has a Retention Factor (Rƒ) between 0.15 and 0.35.[8][9] This Rƒ range ensures that the compound elutes from the flash column in a reasonable volume of solvent without compromising separation from less polar (higher Rƒ) and more polar (lower Rƒ) impurities.

Protocol: TLC Solvent System Screening

-

Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

-

Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

-

Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain like potassium permanganate.

-

Calculate Rƒ: Measure the distance traveled by the spot and the solvent front. Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).

-

Optimize: Adjust the ratio of the polar to non-polar solvent until the target compound's Rƒ is in the optimal range (0.15-0.35) and it is well-separated from other spots.

Table 2: Suggested Starting Solvent Systems for TLC Screening

| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Adjustment for Lower Rƒ | Adjustment for Higher Rƒ |

| Hexane / Heptane | Ethyl Acetate (EtOAc) | 9:1 | Increase EtOAc | Increase Hexane |

| Hexane / Heptane | Dichloromethane (DCM) | 1:1 | Increase DCM | Increase Hexane |

| Dichloromethane (DCM) | Methanol (MeOH) | 98:2 | Increase MeOH | Increase DCM |

Detailed Protocol for Flash Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 2-Methylthiophene-3-carbonitrile. Adjust the scale of the column and solvent volumes accordingly for different sample quantities.

Workflow for Purification

Caption: Workflow for the purification of 2-Methylthiophene-3-carbonitrile.

Materials and Equipment

-

Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).[10]

-

Column: Glass flash chromatography column (e.g., 40g size for a 1g sample).

-

Mobile Phase: HPLC-grade solvents determined from TLC analysis.

-

Sample Adsorbent: Celite or a small amount of silica gel for dry loading.

-

Apparatus: Flash chromatography system (pump, column, fraction collector), compressed air/nitrogen source, rotary evaporator.

-

Glassware: Round-bottom flasks, beakers, graduated cylinders, test tubes/vials for fractions, TLC plates and chamber.

Step-by-Step Methodology

-

Column Packing (Slurry Method):

-

In a beaker, prepare a slurry of silica gel (approx. 40g) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

-

Ensure the column's stopcock is closed. Pour the slurry into the column.

-

Open the stopcock slightly and use gentle positive pressure to push the solvent through, compacting the silica into a stable bed.[3] Ensure no air bubbles or cracks form.

-

Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

-

Drain the solvent until it is just level with the sand.

-

-

Sample Preparation and Loading (Dry Loading Recommended):

-

Dry loading is superior for compounds that have limited solubility in the mobile phase, as it prevents band broadening.[8][9]

-

Dissolve the crude sample (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

-

Add a small amount of silica gel (~2g) to this solution.

-

Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[10]

-

Carefully add this powder as a uniform layer on top of the sand in the packed column.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column, ensuring not to disturb the sample layer.

-

Begin elution using the optimized solvent system from the TLC analysis. An isocratic (constant solvent composition) elution can be used if the Rƒ of impurities are far from the product.

-

For more complex mixtures, a step-gradient elution is more effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and incrementally increase the polarity (e.g., to 90:10, then 85:15) to elute compounds of increasing polarity.

-

-

Fraction Collection and Monitoring:

-

Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions for a 40g column).

-

Monitor the elution process by spotting every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

-

Post-Chromatography and Troubleshooting

-

Pooling and Solvent Removal:

-

Based on the TLC analysis of the fractions, combine all fractions containing the pure product into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator. Be cautious, as some thiophene derivatives can be volatile and may co-distill with the solvent.[11] It is advisable to use a moderate temperature and pressure.

-

-

Purity Assessment:

-

Confirm the purity of the final product using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).[]

-

Table 3: Troubleshooting Common Flash Chromatography Issues

| Problem | Potential Cause(s) | Solution(s) |

| Poor Separation / Overlapping Bands | - Improper solvent system (Rƒ too high).- Column overloaded with sample.- Sample band was too diffuse (improper loading). | - Re-optimize TLC with a less polar solvent system.- Reduce the amount of sample relative to silica (aim for 1:40 to 1:100 sample:silica ratio).[9]- Use the dry loading technique. |

| Band Tailing | - Sample is too polar for normal-phase silica.- Presence of acidic or basic functional groups interacting strongly with silica. | - Consider reversed-phase chromatography.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). |

| Cracked or Channeling Column Bed | - Silica bed was not packed uniformly.- Column ran dry during the run. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain the solvent level above the top of the silica bed. |

| Product Not Eluting | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |

Safety Precautions

-

Handling: 2-Methylthiophene-3-carbonitrile and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][13][14][15] Avoid breathing dust, fumes, or vapors.[4]

-

Personal Protective Equipment (PPE): Always work in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][13]

-

Solvents: The organic solvents used as mobile phases are typically flammable. Keep away from ignition sources.[16]

-

Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local regulations.

References

-

Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

-

Diva-portal.org. (2019, June 11). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

-

Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet: 3-Methylthiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

-

Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiophene, 554-14-3. Retrieved from [Link]

-

Corey Organics. (n.d.). 2-Amino-5-Methylthiophene-3-Carbonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

-

Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Methylthiophene-3-thiol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 3-Methylthiophene-2-Carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

ResearchGate. (2021, November 10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. How to set up and run a flash chromatography column. [reachdevices.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-Methylthiophene-2-Carbonitrile | Properties, Uses, Safety, Suppliers & SDS - Buy High Purity Chemical Compound in China [nj-finechem.com]

- 6. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]

- 7. 2-Methylthiophene CAS#: 554-14-3 [m.chemicalbook.com]

- 8. sorbtech.com [sorbtech.com]

- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 2-Amino-5-methylthiophene-3-carbonitrile | 138564-58-6 [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fr.cpachem.com [fr.cpachem.com]

"functionalization of the nitrile group in 2-Methylthiophene-3-carbonitrile"

Application Note: Functionalization of the Nitrile Group in 2-Methylthiophene-3-carbonitrile

Executive Summary & Strategic Importance

2-Methylthiophene-3-carbonitrile is a high-value scaffold in medicinal chemistry, serving as a bioisostere for ortho-substituted benzonitriles. The thiophene ring offers unique electronic properties (electron-rich, aromatic) and metabolic profiles compared to phenyl rings, while the 2-methyl group provides a steric handle that restricts conformational rotation, often improving ligand-target binding affinity.

This guide details three critical transformations of the nitrile moiety:

-

Hydrolysis to the Carboxylic Acid (Precursor for amides/esters).[1]

-

Reduction to the Primary Amine (Linker installation).

-

Cycloaddition to the Tetrazole (Carboxylic acid bioisostere).

Reaction Pathway Overview

The following diagram outlines the divergent synthetic pathways available for this substrate.

Figure 1: Divergent functionalization pathways for 2-Methylthiophene-3-carbonitrile.

Module A: Hydrolysis to Carboxylic Acid

Objective: Conversion of the nitrile to 2-methylthiophene-3-carboxylic acid. Rationale: Alkaline hydrolysis is preferred over acidic hydrolysis for thiophenes to avoid potential acid-catalyzed polymerization or electrophilic attack on the electron-rich ring.

Protocol: Alkaline Hydrolysis

Reagents:

-

Substrate: 2-Methylthiophene-3-carbonitrile (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH), 20% aqueous solution (5.0 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Workup: Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (10 mmol) in EtOH (20 mL).

-

Addition: Add 20% aqueous NaOH (50 mmol). The mixture may become slightly turbid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

C) for 6–12 hours.-

Checkpoint: Monitor ammonia evolution using damp pH paper at the top of the condenser (turns blue). Reaction is complete when ammonia evolution ceases.

-

-

Concentration: Cool to room temperature and remove the bulk of the ethanol under reduced pressure (rotary evaporator).

-

Acidification (Critical): Dilute the residue with water (10 mL) and cool in an ice bath (

C). Slowly add 6M HCl dropwise with vigorous stirring until pH-

Observation: The thiophene carboxylic acid should precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at

C.

Validation:

-

IR Spectroscopy: Disappearance of the sharp nitrile stretch at

and appearance of the broad O-H stretch (

Module B: Reduction to Primary Amine

Objective: Complete reduction of the nitrile to the primary amine (-CH

Protocol: LiAlH Reduction

Safety Warning: LiAlH

Reagents:

-

Substrate: 2-Methylthiophene-3-carbonitrile (1.0 equiv)

-

Reductant: LiAlH

(2.0 equiv) - usage of pellets or pre-dissolved solution (e.g., 1.0 M in THF) is safer than powder. -

Solvent: Anhydrous THF.

Workflow Diagram:

Figure 2: Workflow for the moisture-sensitive reduction of nitrile to amine.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck flask and cool under Argon flow. Add anhydrous THF (10 mL/g substrate).

-

LAH Activation: Cool flask to

C. Add LiAlH -

Substrate Addition: Dissolve the nitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension via syringe/addition funnel over 30 minutes. Exothermic.

-